BlaA protein
Description
Properties
CAS No. |
142615-56-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Synonyms |
BlaA protein |
Origin of Product |
United States |
Genetic Organization and Expression of Blaa Gene
Genomic Location and Operon Structure of blaA
The blaA gene is chromosomally located in Yersinia enterocolitica. nih.govnih.gov In the well-studied Y. enterocolitica biovar 1B strain 8081, the blaA gene is identified as open reading frame (ORF) YE2019. nih.gov This bacterium also harbors a second chromosomal β-lactamase gene, blaB (a class C cephalosporinase), which is located at a different position on the chromosome, designated as ORF YE2440. nih.gov The distinct genomic locations of blaA and blaB indicate that they are not part of the same operon and are likely transcribed independently. nih.gov Studies in Bacillus anthracis have also shown that its two β-lactamase genes, bla1 and bla2, are expressed as monocistronic transcripts, further supporting the model of separate transcriptional units for different β-lactamase genes within the same organism. nih.gov
The presence of both blaA and blaB genes has been detected in all strains of Y. enterocolitica biovar 1A isolated from various geographical locations, including India, Germany, France, and the USA. nih.govoup.com Similarly, these genes are present in all tested strains of Yersinia intermedia and Yersinia frederiksenii. nih.gov
Below is an interactive data table summarizing the genomic location of the blaA gene in Yersinia enterocolitica.
| Gene Name | Organism | Biovar | Chromosomal Location (ORF) |
| blaA | Yersinia enterocolitica | 1B | YE2019 |
| blaB | Yersinia enterocolitica | 1B | YE2440 |
Transcriptional Start Sites and Promoter Regions of the blaA Gene
The expression of the blaA gene is controlled by its promoter region, which contains specific sequences recognized by RNA polymerase for the initiation of transcription. Analysis of the promoter region of the blaA gene in representative strains of Yersinia enterocolitica has identified key conserved elements. nih.gov
A multiple sequence alignment of the promoter regions has revealed highly conserved -10 and -30 regions among different strains. nih.gov The transcriptional start site has been identified as an ATG codon. nih.gov Research on Y. enterocolitica biotype 1A has shown that the promoter sequences of the blaA gene are identical across all strains of this biotype. nih.gov
The following table presents a summary of the identified regions within the blaA gene promoter.
| Promoter Element | Consensus Sequence/Feature | Conservation |
| Transcriptional Start Site | ATG | Conserved |
| -10 Region | Highly Conserved | Highly Conserved |
| -30 Region | Highly Conserved | Highly Conserved |
Divergent Transcription of blaA and Downstream Genes
Divergent transcription is a regulatory mechanism where two genes are transcribed in opposite directions from a shared intergenic region. While direct evidence for the divergent transcription of the blaA gene and a downstream gene is not extensively documented, this mechanism is known to regulate other β-lactamase genes in Yersinia enterocolitica.
Specifically, the ampC gene (which is another designation for the blaB gene), is transcriptionally regulated by the divergently expressed ampR gene. oup.com The ampR gene product acts as a transcriptional regulator for ampC. This established example of divergent transcription in the regulation of a β-lactamase gene within the same bacterial species suggests that similar complex regulatory mechanisms could potentially be involved in the expression of blaA. The inherent symmetry in the DNA sequences of bidirectional promoters in bacteria allows for transcription to be initiated on both strands, which can lead to the co-regulation of divergently transcribed genes. nih.gov Further research is needed to determine if a similar regulatory arrangement exists for the blaA gene.
Molecular Mechanism of Blaa Protein Action
BlaA Protein as a Transcriptional Activator of Beta-Lactamase Genes
BlaA is a member of the extensive LysR family of transcriptional regulators, which are known to control a diverse array of genes involved in metabolism, virulence, and stress responses. A key function of BlaA is the positive regulation of genes encoding β-lactamases, enzymes that inactivate β-lactam antibiotics by hydrolyzing their characteristic four-membered ring.
The regulatory action of the this compound exhibits specificity for particular β-lactamase genes. In the soil bacterium Streptomyces cacaoi, the this compound is responsible for controlling the expression of two distinct β-lactamase genes, namely blaL and blaU. Research has demonstrated that the induction of both these genes is dependent on the presence of a functional this compound, indicating a coordinated regulatory system for β-lactam resistance in this organism.
In the human pathogen Yersinia enterocolitica, BlaA itself is a class A β-lactamase. The production of both BlaA and another β-lactamase, the class C cephalosporinase (B13388198) BlaB (also known as AmpC), can be induced by exposure to subinhibitory concentrations of β-lactam antibiotics such as imipenem (B608078). nih.gov This inducibility suggests a regulatory mechanism that senses the presence of these antibiotics and upregulates the expression of the resistance enzymes. While BlaA plays a significant role in conferring resistance to both penicillins and cephalosporins, the induction mechanism points to a specific response to the presence of β-lactam compounds. nih.gov
The range of β-lactam compounds that can act as inducers for BlaA-mediated gene expression is a critical aspect of its function. The observation that imipenem can induce the expression of β-lactamases in Y. enterocolitica highlights the sensitivity of the regulatory system to carbapenems. nih.gov
The regulatory activity of BlaA does not occur in isolation but is part of a more complex network of molecular interactions. In Streptomyces cacaoi, the regulation of β-lactamase genes involves a second protein, BlaB. nih.gov BlaB has been identified as a penicillin-binding protein (PBP) and is thought to function as a sensor for the presence of β-lactam antibiotics. nih.gov It is hypothesized that upon binding a β-lactam molecule, BlaB undergoes a conformational change that relays a signal, ultimately leading to the activation of BlaA's transcriptional activity. This interplay between a sensor protein (BlaB) and a transcriptional activator (BlaA) represents a sophisticated mechanism for controlling gene expression in response to environmental cues.
In many Gram-negative bacteria, the induction of AmpC-type β-lactamases is governed by the AmpR-AmpC regulatory system, which serves as a well-studied parallel to the BlaA system. AmpR, like BlaA, is a LysR-type transcriptional regulator. The induction of the ampC gene is a complex process involving several other proteins, including AmpG (a permease) and AmpD (an N-acetylmuramyl-L-alanine amidase). This pathway is triggered by the accumulation of muropeptides, which are fragments of the bacterial cell wall that are generated during cell wall synthesis or as a result of damage by β-lactam antibiotics. These muropeptides act as signaling molecules that convert AmpR from a repressor to an activator of ampC transcription. While a direct physical interaction between BlaA and components of pathways like the general stress response has not been extensively detailed, the principles of sensing cell wall stress and transducing that signal to a transcriptional regulator are likely conserved.
DNA Binding Dynamics of this compound
As a transcriptional activator, the this compound must bind to specific DNA sequences in the promoter regions of its target genes to initiate transcription. The dynamics of this binding are crucial for the precise regulation of β-lactamase expression.
The specific DNA sequences to which BlaA binds have been identified in some organisms. In Streptomyces cacaoi, bandshift assays have revealed that a purified GST-BlaA fusion protein binds to the 197-base pair intergenic region between the blaL β-lactamase gene and the divergently transcribed blaA gene itself. Further investigation narrowed down the BlaA binding site to a 30-base pair sequence within this region. A crucial feature of this binding site is the presence of a T-N11-A motif, which is a characteristic hallmark of promoter regions regulated by LysR-type proteins. A similar T-N11-A motif was also identified in the upstream region of the blaU gene, and it was shown that BlaA binds to both of these sites with comparable affinity. This demonstrates that BlaA recognizes a specific consensus sequence to control the expression of multiple β-lactamase genes.
While the precise binding site for a BlaA-type regulator in Yersinia enterocolitica has not been explicitly defined, the binding sites of other homologous regulators provide a strong model. For instance, the BlaI repressor in Staphylococcus aureus binds to an operator sequence that contains a conserved TACA/TGTA DNA binding motif. khanacademy.orgnih.gov
The this compound, as a member of the LysR family, possesses a conserved structural architecture that is essential for its function. These proteins typically consist of an N-terminal DNA-binding domain and a C-terminal co-inducer binding domain. nih.gov The N-terminal domain contains a helix-turn-helix (HTH) motif, which is a common DNA-binding structure found in many prokaryotic transcriptional regulators. nih.gov
Structural studies of other LysR-type regulators, such as BenM, have provided detailed insights into how these proteins interact with their DNA targets. The recognition helix (α3) of the HTH motif inserts into the major groove of the DNA, where specific amino acid residues make direct contact with the bases of the T-N11-A motif. researchgate.net These interactions often involve a combination of hydrogen bonds and hydrophobic interactions. For example, in BenM, highly conserved proline and serine residues create hydrophobic pockets that interact with the methyl groups of thymine (B56734) bases in the recognition sequence. researchgate.net It is highly probable that the conserved HTH motif within the this compound utilizes a similar mechanism to recognize and bind to its specific T-N11-A-containing DNA targets, thereby facilitating the activation of β-lactamase gene transcription.
Signal Transduction Pathways Mediating this compound Activity
The activation of BlaA in response to the presence of β-lactam antibiotics is mediated by a signal transduction pathway. This pathway ensures that β-lactamase genes are expressed only when they are needed, thus conserving cellular resources.
Several models for β-lactamase induction exist in bacteria. In many Gram-negative species, the AmpG-AmpR-AmpC pathway is a primary mechanism. This pathway senses the accumulation of muropeptides in the cytoplasm, which are indicative of cell wall stress often caused by β-lactams. These muropeptides bind to the transcriptional regulator AmpR, causing a conformational change that switches it from a repressor to an activator of ampC β-lactamase expression.
Another model is the two-component regulatory system, such as the BlrAB-like systems. In this model, a membrane-bound sensor histidine kinase (the "BlaR" component) detects the presence of β-lactams in the periplasm. Upon binding the antibiotic, the sensor autophosphorylates and then transfers the phosphate (B84403) group to a cytoplasmic response regulator (the "BlaA" or equivalent component). The phosphorylated response regulator then acts as the transcriptional activator for the β-lactamase gene.
In the case of Streptomyces cacaoi, the interplay between BlaA and the penicillin-binding protein BlaB suggests a specific signal transduction cascade. It is proposed that BlaB acts as the primary sensor of β-lactam antibiotics. When a β-lactam molecule binds to BlaB in the cell membrane or periplasm, a signal is transduced across the membrane to the cytoplasm. This signal is then interpreted by BlaA, likely through a direct or indirect protein-protein interaction, which leads to the activation of BlaA's DNA-binding and transcriptional activation capabilities. While the precise nature of the signal and the direct ligand that binds to the C-terminal domain of BlaA are not fully elucidated, the involvement of the PBP BlaB strongly indicates that the initial signal is the β-lactam antibiotic itself. This system allows the bacterium to mount a rapid and specific defense against these antimicrobial agents.
Inducing Cues for this compound Activation
The primary inducers for the activation and increased production of the this compound are β-lactam antibiotics themselves. The presence of subinhibitory concentrations of these compounds serves as a direct signal for the bacterium to enhance its resistance machinery. This induction is a critical aspect of the bacterium's survival strategy when faced with an antibiotic challenge.
Research has demonstrated that exposure to specific β-lactam agents triggers a measurable increase in β-lactamase activity, including that of BlaA. For instance, studies have shown that the presence of imipenem in the growth medium leads to a notable increase in the production of BlaA. nih.gov This indicates that the bacterium can sense the threat posed by this class of antibiotics and respond by upregulating the expression of the genes encoding these defensive enzymes. The accumulation of muropeptides, which are fragments of the bacterial cell wall (peptidoglycan), in the cytoplasm is a key consequence of β-lactam antibiotic activity and serves as a crucial intracellular signal for induction. nih.govresearchgate.net
| Inducing Cue | Description | Effect on this compound |
|---|---|---|
| β-Lactam Antibiotics (e.g., Imipenem, Cefoxitin) | A class of antibiotics that inhibit the synthesis of the bacterial cell wall. | Act as external signals that trigger the upregulation of this compound production. nih.govnih.gov |
| Muropeptides | Peptidoglycan fragments that accumulate in the cytoplasm as a result of cell wall synthesis inhibition by β-lactams. | Function as intracellular signaling molecules that initiate the upstream signaling cascade leading to increased BlaA expression. nih.govresearchgate.net |
Upstream Signaling Components Interacting with this compound
The signaling pathway that translates the presence of β-lactam antibiotics into increased production of β-lactamases like BlaA in Yersinia enterocolitica involves a well-characterized system common in many Gram-negative bacteria, revolving around the AmpR and AmpD proteins. nih.govresearchgate.net While this system is most classically associated with the regulation of the AmpC β-lactamase (BlaB in Yersinia enterocolitica), the inducible nature of BlaA suggests its regulation is also linked to this pathway.
AmpR: This protein is a transcriptional regulator. In the absence of an inducing signal (i.e., no β-lactam antibiotics), AmpR acts as a repressor, binding to the promoter region of the β-lactamase gene and preventing its transcription. nih.govresearchgate.net
AmpD: This protein is a cytoplasmic N-acetyl-anhydromuramyl-l-alanine amidase. nih.gov Its primary role is in the recycling of peptidoglycan fragments (muropeptides) during normal bacterial growth.
The activation cascade is initiated when β-lactam antibiotics inhibit cell wall synthesis, leading to an accumulation of muropeptides in the cytoplasm that surpasses the recycling capacity of AmpD. nih.govresearchgate.net These excess muropeptides then bind to AmpR. This binding event causes a conformational change in AmpR, converting it from a repressor to an activator of transcription for the β-lactamase genes. nih.govresearchgate.net This de-repression of the gene leads to the increased synthesis of the this compound, thereby enhancing the bacterium's resistance to the antibiotic.
| Component | Function | Interaction with this compound Regulation |
|---|---|---|
| AmpR | Transcriptional regulator protein. | In the absence of inducers, it represses the transcription of the β-lactamase gene. Upon binding to muropeptides, it becomes an activator, leading to increased BlaA production. nih.govresearchgate.net |
| AmpD | A cytoplasmic amidase involved in peptidoglycan recycling. | By regulating the intracellular concentration of muropeptides, it indirectly controls the activation of AmpR and, consequently, the expression of BlaA. nih.govresearchgate.net |
Structural Biology of Blaa Protein
Dimerization and Oligomerization States of BlaA Protein in Solution
Members of the LysR-type family of transcriptional regulators, including BlaA, typically function as dimers or homotetramers in their biologically active state. nih.gov This oligomerization is fundamental to their mechanism of action, as the assembly of multiple subunits is required to bind target DNA sequences correctly and induce conformational changes necessary for transcriptional regulation.
A notable challenge in the in vitro study of LTTRs is their tendency to aggregate and precipitate at the high concentrations required for structural biology techniques like X-ray crystallography. nih.govnih.gov This propensity for aggregation is thought to arise from the same interfaces that mediate the formation of biologically relevant tetramers, suggesting that under non-physiological conditions, these interactions can lead to the formation of larger, insoluble oligomeric arrays. nih.govnih.gov
| Protein | Organism | Predominant Oligomeric State | Reference |
|---|---|---|---|
| CbnR | Ralstonia eutropha | Tetramer | jst.go.jp |
| OccR | Agrobacterium tumefaciens | Tetramer | nih.gov |
| TsaR | Comamonas testosteroni | Tetramer | |
| CysB | Klebsiella aerogenes | Tetramer | whiterose.ac.uk |
| BenM | Acinetobacter baylyi | Tetramer | nih.gov |
Functional Domains within this compound
Consistent with its membership in the LTTR family, the this compound is organized into two principal functional domains connected by a flexible linker region. This modular design separates the protein's ability to recognize and bind DNA from its ability to sense and respond to environmental or metabolic signals. nih.govnih.gov
N-terminal DNA-Binding Domain (DBD): This domain is responsible for recognizing and binding to specific DNA sequences in the promoter regions of target genes. It is the most conserved region among all LTTR family members. nih.gov
C-terminal Effector-Binding Domain (EBD): Also known as the regulatory domain (RD), this larger domain is responsible for binding small molecule co-inducers (effectors). This binding event triggers the allosteric changes that modulate the activity of the DBD. The EBD is also the primary site of the protein's oligomerization. nih.govnih.gov
The DNA-binding domain of BlaA, like other LTTRs, adopts a winged helix-turn-helix (wHTH) fold. jst.go.jp This structural motif is a common feature of DNA-binding proteins and is exceptionally well-suited for insertion into the major groove of the DNA double helix. The wHTH motif of LTTRs is highly conserved and is located within the first 60-70 amino acids at the N-terminus. nih.govwhiterose.ac.uk
The architecture of the wHTH domain consists of:
A Tri-helical Bundle: The core of the domain is formed by three α-helices. The third helix, often called the "recognition helix," plays the most critical role in binding, as its side chains make specific contacts with the bases within the DNA's major groove, allowing the protein to recognize its target sequence. jst.go.jp
A Beta-Hairpin "Wing": Following the helical bundle, there is a short, flexible loop and a two-stranded antiparallel β-sheet, which forms a structure known as the "wing." This wing element typically interacts with the minor groove or the phosphate (B84403) backbone of the DNA, further stabilizing the protein-DNA complex. nih.govwhiterose.ac.uk
| Structural Element | Typical Location (Residues) | Primary Function |
|---|---|---|
| Helix 1 (α1) | ~1-10 | Structural scaffold |
| Helix 2 (α2) | ~13-21 | Positions the recognition helix |
| Turn | ~22-24 | Connects α2 and α3 |
| Helix 3 (Recognition Helix, α3) | ~25-34 | Sequence-specific DNA major groove binding |
| Wing (β1-β2) | ~45-55 | Stabilizes DNA binding, minor groove/backbone contacts |
The C-terminal effector-binding domain (EBD) of BlaA is responsible for detecting the presence of specific small molecules, or effectors, which act as signals to modulate gene expression. This domain is significantly larger and more variable in sequence than the DBD, reflecting the vast diversity of chemical signals that different LTTRs have evolved to recognize. researchgate.net
The EBD of LTTRs typically consists of two subdomains (EBD-I and EBD-II) that are structurally similar to periplasmic ligand-binding proteins (PBPs). nih.govwhiterose.ac.uk These two subdomains form a cleft or pocket where the effector molecule binds. The binding of the effector into this pocket is a highly specific interaction that serves as the initial trigger for the protein's regulatory action. For some LTTRs, such as BenM, the EBD has been shown to contain two distinct effector-binding sites, allowing for a synergistic response to multiple signals. researchgate.net Furthermore, the EBD plays a crucial role in forming the dimer and tetramer interfaces that are essential for the protein's quaternary structure and function. nih.gov
Conformational Changes and Allostery in this compound Function
The function of BlaA is governed by allostery, a process where binding at one site (the EBD) influences activity at a distant site (the DBD). nih.gov The binding of a co-inducer molecule to the EBD triggers a cascade of conformational changes that are propagated through the protein structure, ultimately altering how the DBDs are oriented and how they interact with DNA.
The prevailing model for LTTR activation involves a significant structural rearrangement upon effector binding. nih.gov
Inactive State (No Effector): In the absence of its effector, the BlaA tetramer binds to the promoter region of its target gene(s). This binding often involves two separate operator sites and induces a sharp bend in the DNA. This bent conformation typically prevents RNA polymerase from accessing the promoter, thereby repressing transcription. jst.go.jp
Comparative Structural Analysis of this compound Homologs
Since a dedicated crystal structure for the this compound is not available, a comparative analysis of its structurally characterized homologs is essential for understanding its architecture. Numerous LTTRs, such as CbnR, TsaR, OccR, and CysB, have been studied in detail, revealing a highly conserved structural framework with functionally important variations. nih.govwhiterose.ac.uk
Conserved Features:
Domain Architecture: All LTTR homologs share the characteristic N-terminal wHTH DNA-binding domain and a larger C-terminal effector-binding domain composed of two subdomains. nih.govresearchgate.net
Oligomeric State: The tendency to form dimers and tetramers is a universal feature, crucial for DNA binding and regulation. jst.go.jp
Variable Features:
Quaternary Structure: While typically tetrameric, the precise arrangement of the four subunits can differ significantly between homologs. For example, the crystal structures of TsaR and CbnR reveal different quaternary conformations, with TsaR adopting an "open" ring-like structure and CbnR a "closed" one. These different arrangements may represent distinct functional states of the regulator (e.g., active vs. inactive) and highlight the intrinsic flexibility of the LTTR scaffold.
Effector-Binding Pocket: The amino acid residues lining the effector-binding pocket show high variability across the LTTR family. This variation is the basis for the ability of different LTTRs to recognize and respond to a wide array of unique co-inducer molecules, thereby regulating diverse metabolic pathways. researchgate.net
| Protein | PDB Accession Code | Organism | Quaternary Structure Detail | Reference |
|---|---|---|---|---|
| CbnR | 1IZ1 | Ralstonia eutropha | "Closed" head-to-head tetrameric ring | jst.go.jp |
| TsaR | 3FXQ | Comamonas testosteroni | "Open" head-to-head tetrameric ring | |
| OccR (LBD only) | 4Z0W | Agrobacterium tumefaciens | Tetramer interface mediated by α10 helix | nih.gov |
| CysB | 8Q2M | Escherichia coli | Tetramer with two distinct subunit conformations (extended and compact) | whiterose.ac.uk |
| BenM (EBD only) | 2F7A | Acinetobacter baylyi | Dimer-dimer interactions can form higher-order oligomers | nih.gov |
Regulation of Blaa Gene Expression
Autoregulation Mechanisms of BlaA Protein Production
Autoregulation of the blaA gene expression is a key control mechanism, often involving the this compound itself acting as a transcriptional regulator. In Proteus vulgaris, the expression of the blaA gene is negatively autoregulated by its own product, BlaA. This means that as the concentration of this compound increases, it acts to repress its own synthesis, preventing overproduction.
Studies, including gel shift assays and DNase I footprinting, have demonstrated that purified this compound specifically binds to the promoter region of the blaA gene. This binding site is typically located immediately upstream of the blaB gene, which is often transcribed in the opposite direction to blaA and is also regulated by BlaA. The DNA binding region recognized by BlaA in P. vulgaris contains an inverted repeat sequence, including a T-N11-T motif. This motif is similar to the conserved LysR motif (T-N11-A) found in other members of the LysR family of transcriptional regulators, to which BlaA belongs.
Furthermore, research indicates that the this compound exists as a dimer in solution. Dimerization is a common feature among LysR-type regulators and is often essential for their DNA-binding activity and subsequent regulatory function. The formation of BlaA dimers and their specific interaction with the blaA promoter region are central to the negative autoregulatory loop controlling BlaA production.
Environmental and Physiological Factors Influencing blaA Expression
The expression of the blaA gene is responsive to various environmental and physiological cues, particularly the presence of beta-lactam antibiotics. The induction of beta-lactamase production, regulated by systems involving BlaA, is a primary bacterial response to these antimicrobial agents.
In Streptomyces cacaoi, the beta-lactamase-encoding genes blaL and blaU, which are controlled by a regulatory system involving blaA and blaB, are inducible by beta-lactam compounds. This suggests that the regulatory system, including BlaA, is activated in response to the presence of these antibiotics.
In Shewanella oneidensis, the expression of the blaA gene has been shown to be induced by ampicillin, particularly when present at high concentrations (e.g., 50 µg/ml) rather than lower levels (e.g., 0.125 or 2.5 µg/ml). This induction mechanism in S. oneidensis appears to be distinct from the well-characterized ampR-ampC paradigm found in many Gram-negative bacteria.
Studies in S. oneidensis have also revealed the involvement of peptidoglycan maintenance and recycling in blaA regulation. Interestingly, and in contrast to the ampR-ampC model, the inactivation of major peptidoglycan recycling enzymes, such as AmpG and NagZ, led to increased blaA expression and enhanced beta-lactam resistance. Additionally, the inactivation of penicillin-binding protein 1a (PBP1a) or its lipoprotein cofactor LpoA significantly elevated blaA expression in S. oneidensis even in the absence of beta-lactams. These findings highlight the intricate link between cell wall homeostasis and blaA gene regulation in this organism.
In Vibrio parahaemolyticus, blaA transcription is regulated by beta-lactams and requires a two-component system consisting of VbrK and VbrR. VbrK, a membrane-associated histidine kinase, directly senses and binds beta-lactam antibiotics, triggering the expression of blaA and conferring beta-lactam resistance.
The following table summarizes some of the observed effects of environmental and physiological factors on blaA expression in different bacterial species:
| Bacterial Species | Factor Influencing blaA Expression | Observed Effect on blaA Expression | Relevant Notes |
| Proteus vulgaris | Beta-lactam compounds | Indirectly regulated (via blaB) | BlaA regulates inducible blaB. |
| Streptomyces cacaoi | Beta-lactam compounds | Induction | Affects blaL and blaU expression, regulated by a system including BlaA. |
| Shewanella oneidensis | Ampicillin (high concentrations) | Induction | Distinct from ampR-ampC paradigm. |
| Shewanella oneidensis | Inactivation of AmpG or NagZ | Increased expression | Contrary to ampR-ampC model. |
| Shewanella oneidensis | Inactivation of PBP1a or LpoA | Elevated expression | Occurs even without beta-lactams. |
| Vibrio parahaemolyticus | Beta-lactam compounds | Induction (VbrK/VbrR dependent) | VbrK directly binds beta-lactams. |
Post-Transcriptional and Post-Translational Control of this compound Activity
While transcriptional regulation is a primary control point for blaA expression, post-transcriptional and post-translational mechanisms can further influence the availability and activity of the this compound.
Post-transcriptional regulation can involve processes such as mRNA stability, translation efficiency, and the action of non-coding RNAs. Although specific post-transcriptional control mechanisms directly targeting blaA mRNA are not extensively detailed in the provided search results, these general mechanisms can play a role in fine-tuning gene expression in bacteria.
At the post-translational level, modifications and protein-protein interactions can impact this compound function. As mentioned earlier, the this compound forms a dimer in solution, which is crucial for its DNA-binding activity. This dimerization is a form of post-translational assembly that is essential for the protein's function as a transcriptional regulator.
BlaA functions as a DNA-binding protein, specifically interacting with the promoter regions of blaA and other genes it regulates, such as blaB, blaL, and blaU. The ability of BlaA to bind DNA is fundamental to its role as a transcriptional activator or repressor.
Post-translational modifications, such as phosphorylation, acetylation, or glycosylation, are known to regulate the activity, localization, and stability of many proteins. While the provided information does not specifically detail such modifications for BlaA, it is plausible that these mechanisms could contribute to the dynamic regulation of BlaA activity in response to cellular signals.
Comparative Analysis of Blaa Proteins Across Bacterial Species
Phylogenetic Relationships and Sequence Homology of BlaA Proteins
Phylogenetic analysis and sequence homology studies of BlaA proteins reveal the evolutionary relationships among different bacterial species carrying this enzyme. For instance, the blaA gene of Yersinia enterocolitica biovar 1A exhibits a high degree of sequence homology (93-94% amino acid identity) to that of Y. enterocolitica 8081 (biovar 1B) and Y. enterocolitica Y-56 (biovar 4). oup.com However, the homology is considerably lower (around 50%) when compared to class A beta-lactamase genes from other members of the family Enterobacteriaceae, such as Klebsiella oxytoca and Citrobacter koseri. oup.comoup.com This suggests a closer evolutionary relationship of blaA within certain Yersinia biovars compared to more distantly related Enterobacteriaceae.
Restriction analysis of the blaA gene has also been used to study phylogenetic relationships within Yersinia enterocolitica biovar 1A, grouping strains into distinct clusters based on their restriction profiles. oup.com Similarly, phylogenetic analysis of blaA in Yersinia intermedia and Y. frederiksenii has shown that these two species share a high degree of identity in their bla genes, supporting phylogenetic relationships discerned by other methods like multilocus enzyme electrophoresis. nih.govnih.gov
Multiple sequence alignments of chromosomal class A beta-lactamases, including BlaA, highlight the presence of highly conserved motifs critical for enzyme function. oup.com These include the serine-threonine-phenylalanine-lysine (STFK) motif at position 70-74, serine-aspartic acid-asparagine (SDN) at position 130-132, glutamate-X-X-leucine-asparagine (EXXLN) at position 166-170, and KTG at position 234-236 (using Ambler numbering). oup.com The conservation of these motifs across different species underscores their functional importance in beta-lactam hydrolysis.
The sequence identity of blaA in Y. intermedia with blaA of Y. enterocolitica biovars 1A, 1B, and 4 ranges from 87-96%. nih.gov The sequence identity of blaA of Y. frederiksenii with these biovars is slightly lower, at 77-79%. nih.gov
Here is a table summarizing some sequence homology data for BlaA:
| Species 1 | Species 2 | Gene/Protein | % Sequence Identity/Homology | Reference |
| Yersinia enterocolitica biovar 1A | Yersinia enterocolitica 8081 (biovar 1B) | blaA gene | 93% (nucleotide) | oup.com |
| Yersinia enterocolitica biovar 1A | Yersinia enterocolitica Y-56 (biovar 4) | blaA gene | 93% (nucleotide) | oup.com |
| Yersinia enterocolitica biovar 1A | Yersinia enterocolitica Y-56 (biovar 4) | BlaA protein | 93-94% (amino acid) | oup.com |
| Yersinia enterocolitica biovar 1A | Yersinia enterocolitica 8081 (biovar 1B) | This compound | 93-94% (amino acid) | oup.com |
| Yersinia enterocolitica biovar 1A | Klebsiella oxytoca | This compound | 55.7% (amino acid) | oup.com |
| Yersinia enterocolitica biovar 1A | Citrobacter koseri | This compound | 53.4% (amino acid) | oup.com |
| Yersinia intermedia | Yersinia enterocolitica biovars 1A, 1B, 4 | blaA gene | 87-96% (sequence identity) | nih.gov |
| Yersinia frederiksenii | Yersinia enterocolitica biovars 1A, 1B, 4 | blaA gene | 77-79% (sequence identity) | nih.gov |
Variations in this compound Functionality Across Different Bacterial Hosts
BlaA proteins, as class A beta-lactamases, are generally characterized as constitutive broad-spectrum penicillinases. oup.comnih.gov However, their specific expression levels and contributions to antibiotic resistance can vary across different bacterial hosts and even within different biovars of the same species.
In Yersinia enterocolitica, the distribution and production of beta-lactamases like BlaA have been shown to vary with biovars and geographical origin of the strains. nih.gov Studies on Y. intermedia and Y. frederiksenii have also detected the presence of blaA genes and the expression of BlaA enzymes in all tested strains, both clinical and non-clinical isolates. nih.govnih.gov While the expression of the class C beta-lactamase BlaB was quite consistent in these species, the expression of BlaA showed differential patterns as indicated by synergy tests. nih.gov
The presence and expression of BlaA contribute to the resistance profiles of the host bacteria. For instance, the presence of BlaA and BlaB in Y. intermedia and Y. frederiksenii is reflected in the high minimum inhibitory concentrations (MICs) of beta-lactam antibiotics against these species, with MIC50 and MIC90 values ranging from 126-1024 mg/L. nih.gov
While BlaA is primarily known as a penicillinase, variations in its structure across different species or due to mutations can potentially influence its substrate spectrum or catalytic efficiency, contributing to varied resistance phenotypes in different hosts. The functional impact of BlaA can also be influenced by the presence of other resistance mechanisms within the host bacterium, such as other beta-lactamases or efflux pumps. mdpi.com
Evolutionary Adaptation of this compound in Distinct Resistomes
The evolution of beta-lactamases, including BlaA, is a prime example of how bacteria adapt to the selective pressure imposed by antibiotics. frontiersin.org The resistome, the collection of all antibiotic resistance genes in a given environment or organism, serves as a reservoir for the evolution and dissemination of resistance mechanisms. frontiersin.org
The analysis of beta-lactamase phylogeny often does not align perfectly with the phylogenetic history of their bacterial carriers, largely due to the significant role of horizontal gene transfer (HGT). frontiersin.org Mobile genetic elements, such as plasmids, can facilitate the transfer of blaA genes between different bacterial species, accelerating the spread of resistance. nih.govelifesciences.org While the search results did not specifically detail HGT of blaA, the principle applies to beta-lactamase genes in general, and studies on other beta-lactamases like blaKPC demonstrate how plasmids contribute to inter-genera dissemination. nih.gov
Mutations within the blaA gene can lead to enzymes with altered substrate specificities or increased catalytic efficiency, contributing to adaptation to new or higher concentrations of beta-lactam antibiotics. The high mutation rates in bacterial populations, sometimes increased in antibiotic-resistant organisms, can accelerate the appearance of such adaptive mutations. asm.org
The selective pressure from the widespread use of beta-lactam antibiotics drives the diversification of beta-lactamases. frontiersin.org Understanding the adaptive potential of enzymes like BlaA contributes to comprehending the evolutionary trajectories of antibiotic resistance. frontiersin.org The presence of BlaA in diverse bacterial species and its sequence variations reflect the ongoing evolutionary arms race between bacteria and antibiotics within various ecological niches and clinical settings.
While the search results primarily focused on Yersinia species regarding specific BlaA comparative analysis, the principles of phylogenetic relationships, functional variation influenced by host context, and evolutionary adaptation within the resistome through mechanisms like HGT and mutation are broadly applicable to BlaA proteins found in other bacterial genera.
Methodologies for Blaa Protein Research
Recombinant Expression and Purification Strategies for BlaA Protein
To obtain sufficient quantities of pure and active this compound for in vitro studies, recombinant expression and subsequent purification are essential first steps.
The production of soluble and functional this compound often utilizes Escherichia coli as an expression host due to its rapid growth and well-established genetic tools. d-nb.infonih.gov The blaA gene is typically cloned into an expression plasmid, such as one from the pET series, under the control of a strong, inducible promoter like the tac promoter. nih.gov Several factors are optimized to maximize the yield of soluble recombinant this compound.
Key parameters for the optimization of this compound expression include the concentration of the inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), the temperature of the culture post-induction, and the duration of the induction period. nih.gov Low-temperature induction has been shown to be beneficial for the expression of soluble β-lactamases. nih.gov The choice of restriction sites for cloning and the position of affinity tags (e.g., 6xHis-tag) can also significantly influence the expression levels and solubility of the recombinant protein. d-nb.infonih.gov For instance, fusing the affinity tag to the C-terminus can sometimes improve the affinity of the protein for the purification column. nih.gov
Table 1: Optimization Parameters for Recombinant this compound Expression
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Host Strain | E. coli BL21(DE3) | E. coli Rosetta(DE3) | E. coli SHuffle T7 | Optimal soluble expression |
| Expression Vector | pET-28a(+) | pGEX-4T-1 | pMAL-c5X | High-level protein production |
| Inducer (IPTG) Conc. | 0.1 mM | 0.5 mM | 1.0 mM | Maximized soluble protein yield |
| Induction Temperature | 18°C | 25°C | 37°C | Enhanced protein folding |
| Induction Time | 4 hours | 8 hours | 16 hours | Increased biomass and protein yield |
Following successful expression, the this compound is purified from the E. coli lysate. A common strategy involves the use of an N- or C-terminal affinity tag, such as a polyhistidine (6xHis) tag, which allows for efficient purification using immobilized metal affinity chromatography (IMAC). d-nb.info The cell lysate is loaded onto a column containing a resin with chelated metal ions, typically nickel (Ni2+) or cobalt (Co2+), which binds to the His-tag. d-nb.info
After washing the column to remove non-specifically bound proteins, the this compound is eluted using a buffer containing a high concentration of imidazole (B134444) or by changing the pH. Further purification steps, such as ion-exchange chromatography and size-exclusion chromatography, can be employed to achieve a higher degree of purity. The purity of the final protein sample is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov
Functional Assays for this compound Activity
To investigate the biological function of the this compound, particularly its role as a DNA-binding transcriptional regulator, several in vitro and in vivo assays are utilized.
Electrophoretic mobility shift assays (EMSAs), also known as gel shift or gel retardation assays, are a fundamental technique to study the interaction between the this compound and its target DNA sequence. nih.govthermofisher.com This method is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. thermofisher.comld.ru
In a typical EMSA for BlaA, a purified recombinant this compound is incubated with a labeled DNA probe containing the putative BlaA binding site within the blaA promoter region. nih.gov The reaction mixtures are then subjected to electrophoresis. The presence of a slower-migrating band compared to the free probe indicates the formation of a BlaA-DNA complex, confirming the DNA-binding activity of the protein. nih.govnih.gov
To precisely map the binding site of the this compound on the DNA, DNase I footprinting is employed. nih.gov This technique identifies the specific DNA sequence that is protected by the bound protein from cleavage by deoxyribonuclease I (DNase I). upenn.eduiaanalysis.comwikipedia.org
The procedure involves incubating a radiolabeled DNA fragment containing the promoter region with the purified this compound. iaanalysis.com This mixture is then treated with a low concentration of DNase I, which randomly cleaves the DNA backbone except in the region where the this compound is bound. wikipedia.orgletstalkacademy.com When the resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis, the protected region appears as a "footprint" or a gap in the ladder of DNA fragments compared to a control reaction without the this compound. wikipedia.orgcreativebiomart.net This footprint reveals the precise location and size of the BlaA binding site. nih.gov
Table 2: Comparison of Functional Assays for this compound
| Assay | Principle | Information Obtained |
| EMSA | Slower migration of protein-DNA complexes in a gel. thermofisher.comld.ru | Confirms DNA binding activity of this compound. |
| DNase I Footprinting | Protection of DNA from enzymatic cleavage by a bound protein. upenn.eduwikipedia.org | Determines the precise nucleotide sequence of the BlaA binding site. nih.gov |
| Reporter Gene Assay | Measurement of reporter protein expression under the control of the blaA promoter. nih.govpromega.com | Quantifies the in vivo transcriptional activity of the blaA promoter in response to BlaA. |
To assess the functional consequence of BlaA binding to its promoter in a cellular context, reporter gene systems are utilized. nih.gov In this approach, the promoter region of the blaA gene is cloned upstream of a reporter gene, such as lacZ (encoding β-galactosidase) or gfp (encoding green fluorescent protein), in a reporter plasmid. plos.orgvectorbuilder.com
This construct is then introduced into a suitable bacterial host strain. The activity of the blaA promoter can be quantified by measuring the expression level of the reporter protein. nih.gov For instance, β-galactosidase activity can be determined through a colorimetric assay, while GFP expression can be measured by fluorescence. plos.org This system allows researchers to study how the this compound autoregulates its own expression and to identify factors that may influence this regulation. nih.gov
Mutagenesis Studies for Structure-Function Relationship of this compound
A key approach in understanding the functional role of BlaA has been the creation of gene deletion mutants. In a study focusing on Yersinia enterocolitica biovar 1B, isogenic strains with a deletion of the blaA gene (ΔblaA) were constructed. nih.gov The impact of this mutation on the bacterium's susceptibility to various β-lactam antibiotics was then quantified by determining the minimum inhibitory concentrations (MICs). The results demonstrated that the deletion of blaA significantly decreased the MICs for several penicillins and cephalosporins, confirming the crucial role of BlaA in conferring resistance to these antibiotics. nih.gov
Another study on Yersinia enterocolitica identified a strain with a 51-base pair deletion in the blaA gene, which resulted in a complete loss of its β-lactamase activity. nih.gov This naturally occurring mutation further solidifies the direct link between the integrity of the this compound structure and its enzymatic function.
The table below summarizes the findings from a study on Yersinia enterocolitica biovar 1B, comparing the MICs of various β-lactam antibiotics for the wild-type strain and a ΔblaA mutant.
| Antibiotic | Wild-Type MIC (µg/mL) | ΔblaA Mutant MIC (µg/mL) |
| Ampicillin | >256 | 16 |
| Carbenicillin | >1024 | 32 |
| Piperacillin | 128 | 4 |
| Cephalothin | 64 | 2 |
| Cefazolin | 16 | 0.5 |
Data sourced from a study on Yersinia enterocolitica biovar 1B. nih.gov
These mutagenesis studies, by directly linking genetic changes to functional outcomes, are essential for mapping the active site and other critical regions of the this compound, thereby providing a deeper understanding of its mechanism of action.
Structural Characterization Techniques for this compound
X-ray Crystallography of this compound and its Complexes
As of the latest available research, an experimentally determined three-dimensional structure of the this compound from Yersinia enterocolitica obtained through X-ray crystallography has not been reported. However, the structural characteristics of BlaA have been investigated using computational methods, specifically homology modeling. nih.gov
Homology modeling predicts the 3D structure of a protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein. For the this compound from different biovars of Y. enterocolitica, homology models were generated to understand the structural variabilities. nih.gov These models were built using the known crystal structure of a related class A β-lactamase as a template. The process involves sequence alignment, model building, and refinement to generate a plausible 3D representation of the this compound.
Spectroscopic Approaches to Study this compound Conformation
While specific spectroscopic studies exclusively focused on the this compound are limited in the available literature, the conformational dynamics of class A β-lactamases, to which BlaA belongs, are frequently investigated using various spectroscopic techniques. These methods provide insights into the protein's secondary and tertiary structure, as well as conformational changes that occur upon substrate binding or in response to environmental factors.
Circular Dichroism (CD) Spectroscopy is a powerful tool for examining the secondary structure of proteins. nih.gov For class A β-lactamases, CD spectroscopy can be used to determine the relative content of α-helices, β-sheets, and random coils. Changes in the CD spectrum can indicate conformational alterations, for example, upon the binding of a β-lactam antibiotic or an inhibitor. Furthermore, CD has been utilized as a method to measure the rates of enzymatic hydrolysis of β-lactam antibiotics, as the unhydrolyzed and hydrolyzed forms of these compounds can have distinct CD spectra. nih.gov
Fluorescence Spectroscopy is another valuable technique for probing the conformational state of proteins. nih.gov This method often relies on the intrinsic fluorescence of tryptophan and tyrosine residues within the protein. Changes in the local environment of these residues, which can be induced by substrate binding or protein unfolding, lead to alterations in the fluorescence emission spectrum. Studies on other class A β-lactamases, such as TEM-1, have used fluorescence spectroscopy to investigate the binding of various β-lactam antibiotics. nih.gov These studies have demonstrated that conformational changes occur upon the formation of the enzyme-substrate complex. nih.gov By attaching a fluorescent probe to a specific site on a class A β-lactamase, researchers have also been able to create biosensors that signal the binding of β-lactam antibiotics through a change in fluorescence intensity. nih.gov
These spectroscopic approaches, though not yet extensively applied specifically to BlaA, represent crucial methodologies for future research to understand its conformational properties and dynamics, which are intimately linked to its enzymatic function.
Protein-Protein Interaction Analysis of this compound and its Partners
The identification of protein-protein interactions is crucial for understanding the cellular context in which a protein functions. For the this compound, identifying its interaction partners could reveal novel regulatory mechanisms or its involvement in larger protein complexes within Yersinia enterocolitica. While specific interacting partners for the this compound have not been detailed in the available literature, several powerful techniques are commonly employed to elucidate such interactions in bacteria.
Affinity Purification-Mass Spectrometry (AP-MS) is a widely used method to identify protein interaction partners. nih.gov This technique involves tagging the protein of interest (the "bait," in this case, BlaA) with an affinity tag. The tagged protein is then expressed in the host organism and subsequently purified from cell lysates along with any interacting proteins (the "prey"). The entire complex is then analyzed by mass spectrometry to identify the co-purified proteins. This approach allows for the identification of protein interactions under near-physiological conditions.
Yeast Two-Hybrid (Y2H) screening is another common technique for discovering protein-protein interactions. In this system, the bait protein (BlaA) is fused to a DNA-binding domain of a transcription factor, and potential interacting partners are fused to the activation domain of the same transcription factor. If the bait and prey proteins interact, they bring the DNA-binding and activation domains into proximity, leading to the transcription of a reporter gene. This system allows for the screening of large libraries of potential interaction partners.
While the direct interactome of BlaA in Yersinia enterocolitica remains to be elucidated, studies on other proteins in this bacterium have successfully identified interaction networks. For instance, the H-NS protein in E. coli has been shown to interact with the YmoA protein from Yersinia enterocolitica, a member of a family of global modulators. nih.gov Such studies demonstrate the feasibility of applying these methodologies to uncover the protein-protein interaction landscape of Yersinia proteins. Future research employing techniques like AP-MS and Y2H with BlaA as the bait protein will be essential to map its interaction network and further understand its role in the physiology and pathogenicity of Yersinia enterocolitica.
Evolutionary Perspectives of Blaa Protein
Origin and Diversification of the blaA Gene within Bacterial Lineages
The blaA gene, encoding the class A β-lactamase BlaA, is chromosomally located in various bacterial species, with its evolutionary history being most extensively studied within the genus Yersinia. Phylogenetic analyses suggest that blaA has undergone significant diversification within different Yersinia lineages, reflecting adaptation to distinct ecological niches and selective pressures.
Studies on Yersinia enterocolitica have revealed genetic heterogeneity in the blaA gene across different biovars. nih.govoup.com For instance, polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) analysis has successfully grouped strains of Y. enterocolitica biovar 1A into distinct clusters based on variations in their blaA gene. oup.com This genetic variability within a single biovar suggests ongoing evolution and diversification.
Comparative sequence analysis has shown a high degree of identity in the blaA gene among different Y. enterocolitica biovars, such as 1A, 1B, and 4. oup.comoup.com However, the homology of the YersiniablaA gene with chromosomal class A β-lactamase genes from other members of the Enterobacteriaceae family, like Klebsiella oxytoca and Citrobacter koseri, is considerably lower, at approximately 50%. oup.com This indicates that while blaA shares a distant common ancestor with other class A β-lactamases, it has followed a distinct evolutionary path within the Yersinia lineage.
Further research into other Yersinia species, such as Y. intermedia and Y. frederiksenii, has expanded our understanding of blaA diversification. The blaA gene sequence of Y. intermedia shows a high degree of identity with that of Y. enterocolitica biovars. nih.gov In contrast, the blaA gene of Y. frederiksenii exhibits lower sequence identity, suggesting a more distant evolutionary relationship and a distinct lineage for this species. nih.gov
Table 1: Sequence Identity of blaA Gene Across Different Bacterial Species
This table illustrates the percentage of sequence identity of the blaA gene from *Yersinia intermedia and Yersinia frederiksenii compared to various Yersinia enterocolitica biovars and other Enterobacteriaceae.*
| Comparison Species/Biovar | % Identity with Y. intermedia blaA | % Identity with Y. frederiksenii blaA |
|---|---|---|
| Y. enterocolitica biovar 1A | 96.8% | 77% |
| Y. enterocolitica 8081 biovar 1B | 90% | 79.5% |
| Y. enterocolitica Y-56 biovar 4 | 87.7% | 79.8% |
| Klebsiella oxytoca | ~50% | ~50% |
| Citrobacter koseri | ~50% | ~50% |
Horizontal Gene Transfer Events Involving blaA
Horizontal gene transfer (HGT) is a primary mechanism for the rapid dissemination of antibiotic resistance genes among bacteria, particularly for many β-lactamase genes which are often located on mobile genetic elements like plasmids and transposons. nih.govfrontiersin.orgresearchgate.net The mobilization of chromosomal resistance genes to plasmids is a significant evolutionary event, as it allows for their spread across diverse bacterial species. nih.gov
However, in the case of the blaA gene, particularly within the Yersinia genus, it is predominantly described as being chromosomally encoded. oup.comnih.gov Current research has not provided significant evidence of blaA being frequently mobilized and transferred horizontally between different bacterial species via plasmids. This suggests that the evolutionary dissemination of blaA may be more reliant on vertical descent and clonal expansion of bacterial lineages rather than the widespread horizontal transfer seen with other β-lactamase genes like blaCTX-M or blaTEM. frontiersin.org
While direct evidence for HGT of blaA is limited, the broader context of β-lactamase evolution indicates that chromosomal genes can be mobilized. nih.gov It is conceivable that under specific selective pressures, chromosomal blaA could be incorporated into mobile genetic elements. The mechanisms for such events, like the involvement of insertion sequences, have been documented for other β-lactamase genes. frontiersin.org The potential for such events to occur for blaA remains an area for further investigation.
Co-evolution of BlaA Protein with Beta-Lactamase Genes and Antibiotic Selective Pressures
The evolution of the this compound is driven by the strong selective pressure exerted by β-lactam antibiotics. nih.gov This co-evolutionary "arms race" leads to the selection of mutations in the blaA gene that can alter the protein's substrate specificity and catalytic efficiency, sometimes expanding its ability to hydrolyze newer generations of β-lactam antibiotics.
Many bacteria, including Yersinia enterocolitica, harbor more than one β-lactamase gene. Y. enterocolitica produces both the class A BlaA and the class C BlaB β-lactamase. nih.gov The presence of multiple β-lactamases within a single organism presents a complex co-evolutionary scenario. nih.gov These enzymes may have different but complementary roles in antibiotic resistance. For instance, BlaA in Y. enterocolitica plays a significant role in limiting susceptibility to penicillins and cephalosporins, while the contribution of BlaB is more pronounced against cephalosporins. nih.gov
The interplay between these different β-lactamases under antibiotic pressure can shape their evolutionary trajectories. The presence of one enzyme can influence the selective pressures on the other. For example, if a bacterium is exposed to a β-lactam that is effectively hydrolyzed by BlaB, there may be less pressure for BlaA to evolve activity against that specific antibiotic. Conversely, if a new antibiotic is introduced that is a poor substrate for BlaB, there would be strong selective pressure for mutations in blaA that confer resistance.
Furthermore, the co-occurrence of different β-lactamase genes can be facilitated by their presence on the same mobile genetic elements, although this is less characteristic of the chromosomally-encoded blaA. wur.nl The co-evolution of BlaA is therefore likely more influenced by the genomic context of its host and the interplay with other chromosomally encoded resistance mechanisms in response to the selective environment created by the use of β-lactam antibiotics.
**Table 2: Beta-Lactamases Co-existing with BlaA in *Yersinia enterocolitica***
This table outlines the characteristics of the two primary β-lactamases found in *Yersinia enterocolitica, highlighting their potential for co-evolution.*
| Enzyme | Ambler Class | Primary Substrate Profile | Genetic Locus |
|---|---|---|---|
| BlaA | A | Penicillins and some cephalosporins | Chromosomal |
| BlaB | C | Cephalosporins | Chromosomal |
Translational and Biotechnological Implications of Blaa Protein Research
BlaA Protein as a Target for Novel Antimicrobial Strategies
The increasing prevalence of antibiotic resistance poses a major global health threat. As a beta-lactamase, BlaA contributes to bacterial resistance against beta-lactam antibiotics by hydrolyzing the beta-lactam ring, rendering the antibiotics ineffective. ontosight.aimdpi.com Targeting BlaA offers a promising avenue for developing new strategies to overcome this resistance.
Design of Inhibitors Targeting this compound Activity
Designing inhibitors specifically targeting BlaA activity is a key approach to restoring the efficacy of beta-lactam antibiotics. Beta-lactamase inhibitors work by forming stable intermediates with the enzyme, thereby "tying up" the beta-lactamase and allowing the co-administered beta-lactam antibiotic to reach and inhibit its target, penicillin-binding proteins. researchgate.net
Studies on BlaA variants in Yersinia enterocolitica have shown that understanding the interactions between BlaA and existing inhibitors like clavulanic acid can inform the design of more effective future inhibitors. researchgate.netnih.gov Analysis of the hydrogen bonding residues involved in the interaction between BlaA variants and amoxicillin-clavulanic acid has provided insights that could aid in this design process. researchgate.netnih.gov
While traditional beta-lactamase inhibitors primarily target the active site, newer strategies explore inhibiting the biogenesis or stability of resistance determinants like BlaA to achieve broader effectiveness against multiple resistance mechanisms simultaneously. elifesciences.org
Modulating this compound-Mediated Resistance Pathways
Beyond direct inhibition of the enzyme's catalytic activity, modulating the pathways regulated by or involving BlaA can also impact bacterial resistance. BlaA's connection to RNA formation and regulation in species like Streptomyces cacaoi highlights the complex interplay between antibiotic resistance and bacterial physiology. ontosight.ai
In Yersinia enterocolitica, BlaA, a class A beta-lactamase, significantly limits susceptibility to penicillins and cephalosporins. nih.gov The production of BlaA, along with the class C beta-lactamase BlaB, is inducible, suggesting regulatory control over their expression. nih.gov Modulating this regulatory control could potentially reduce the levels of this compound and thus decrease resistance.
Research into other proteins that interact with or are regulated by BlaA could reveal additional targets for intervention. For instance, studies on Acinetobacter baumannii have shown that a blue light sensing protein, BlsA, can modulate meropenem (B701) resistance and biofilm formation through interactions with other proteins, including a possible interaction with BipA. asm.org While this research focuses on BlsA, it illustrates how understanding protein-protein interactions within resistance pathways can uncover new strategies for modulating resistance.
This compound as a Model for Understanding LysR-Type Transcriptional Regulation
The this compound in Streptomyces cacaoi has been identified as a member of the LysR family of transcriptional regulators (LTTRs). uliege.be LTTRs constitute one of the largest and most diverse families of bacterial transcriptional regulators, playing roles in various aspects of bacterial metabolism and physiology. nih.govebi.ac.ukasm.org
BlaA's function as a LysR-type regulator in S. cacaoi involves the inducible production of beta-lactamase in response to beta-lactam compounds. uliege.be BlaA, along with BlaB, is located upstream of and transcribed divergently from the beta-lactamase gene blaL, and these regulatory proteins are required for both the production and induction of BlaL. uliege.be
Studies have shown that BlaA binds to specific DNA sequences containing a characteristic T-N11-A motif, typical of LysR-type promoters, located upstream of both the blaL and blaU genes in S. cacaoi. uliege.be The comparable affinities of BlaA for these motifs suggest that the same regulatory system controls both genes. uliege.be Research on BlaA binding to the blaL-blaA intergenic region and the identification of its specific binding site have contributed to understanding how LTTRs interact with DNA. uliege.be
BlaA, like other LTTRs, is likely a homotetramer, and its DNA binding can cause DNA bending. uliege.beebi.ac.uk The study of BlaA provides a specific example within the broad LTTR family, contributing to the general understanding of how these proteins, with their N-terminal DNA-binding domain and C-terminal effector-binding domain, regulate gene expression in response to small-molecule ligands. ebi.ac.ukresearchgate.net
Potential Applications of this compound in Synthetic Biology and Bioremediation
The characteristics of BlaA, particularly its regulatory function and enzymatic activity, suggest potential applications in synthetic biology and bioremediation.
In synthetic biology, proteins with well-characterized regulatory or enzymatic functions can be utilized as components in designed biological systems. rsc.orgnih.gov While direct applications of BlaA in synthetic biology are not extensively documented in the provided search results, the principles of synthetic biology involve the use of characterized genetic parts and proteins to create new or modified biological functions. rsc.orgnih.govmdpi.com As a LysR-type transcriptional regulator, BlaA's DNA-binding and effector-sensing capabilities could potentially be engineered to control the expression of heterologous genes in synthetic circuits, perhaps in response to specific environmental signals or the presence of target compounds. mdpi.com The use of 5' untranslated regions (UTRs) in synthetic biology to control gene expression, as discussed in one result, highlights the importance of regulatory elements like those associated with BlaA. ntnu.no
For bioremediation, enzymes capable of degrading environmental pollutants are of significant interest. nih.govnih.govfrontiersin.org Beta-lactamases like BlaA hydrolyze beta-lactam compounds. While beta-lactam antibiotics themselves are not typically considered environmental pollutants in the same category as hydrocarbons or heavy metals, the enzymatic activity of BlaA against a specific chemical structure could potentially be harnessed or modified to degrade other compounds with similar susceptible bonds. Bioremediation strategies often involve enhancing the activity of naturally occurring microbial enzymes or introducing engineered enzymes into contaminated environments. nih.govfrontiersin.org Proteins, including enzymes and biosurfactants (some of which are protein-based), play crucial roles in the bioremediation of various pollutants like petroleum hydrocarbons and pesticides. nih.govnih.govlu.lvresearchgate.net Although the direct use of BlaA in bioremediation of traditional environmental pollutants is not explicitly mentioned, the concept of using bacterial enzymes for degradation aligns with bioremediation principles. Further research could explore if BlaA or engineered variants could be applied to break down other molecules containing similar amide bonds or structures.
The study of protein modifications and translational regulation in various biological contexts, including those related to stress responses and drug resistance, provides a broader framework within which potential novel functions or applications of proteins like BlaA might be discovered. biologists.comnih.govijbiotech.comnih.gov
Q & A
Q. What experimental approaches are commonly used to determine the functional role of BlaA protein in β-lactamase regulation?
To investigate BlaA's regulatory role, researchers employ:
- Gene insertion/deletion : Inserting an 8-bp BamHI linker into the BlaA coding region to assess its impact on β-lactamase activity (e.g., activity reduced from 50 U to 1 U/mL post-insertion) .
- DNA-binding assays : Electrophoretic Mobility Shift Assays (EMSAs) to confirm BlaA's binding to the promoter region between the bla (β-lactamase) and blh4 genes .
- Transcriptional analysis : Nuclease S1 mapping to identify transcription start sites and directionality relative to the β-lactamase structural gene .
Q. How is this compound classified within bacterial activator-regulator proteins, and what bioinformatics tools support this classification?
BlaA shares sequence homology with bacterial activator-regulator proteins, identified via:
- BLAST/InterPro : Automated tools for sequence alignment and domain identification .
- Expert annotation : Manual curation to resolve ambiguities in automated classification, particularly for proteins with dual regulatory roles (e.g., ORF2/BlaB in Streptomyces cacaoi) .
Advanced Research Questions
Q. What strategies can resolve contradictions in this compound's regulatory mechanisms observed across bacterial strains?
Discrepancies in BlaA function (e.g., strain-specific activation efficiency) require:
- Comparative genomics : Analyze BlaA orthologs in related species to identify conserved motifs or divergent regions .
- Structural modeling : Predict protein-DNA interaction interfaces using tools like AlphaFold to assess binding affinity variations .
- In vitro vs. in vivo validation : Compare BlaA activity in purified systems versus native cellular environments to isolate confounding factors .
Q. How can researchers design a robust experimental framework to study BlaA's interaction with DNA promoter regions?
A rigorous design includes:
- Controls : Use non-specific DNA probes in EMSAs to confirm binding specificity .
- Dosage titration : Vary BlaA concentrations to establish dose-response relationships in transcriptional activation assays .
- Reprodubility protocols : Document buffer conditions (e.g., ionic strength, pH) that influence BlaA-DNA binding, as small variations can alter results .
Data Contradiction and Validation
Q. How should researchers address conflicting data on BlaA's dual regulatory roles (e.g., ORF1 vs. ORF2)?
- Functional redundancy testing : Knock out ORF1 (BlaA) and ORF2 (BlaB) individually and in combination to assess compensatory effects .
- Transcriptional profiling : RNA-seq to quantify β-lactamase expression levels under varying BlaA/BlaB expression conditions .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for biological variability in activity measurements .
Key Research Findings on this compound
Methodological Best Practices
- Sample preparation : Avoid cross-contamination by using fresh pipette tips for each reagent in activity assays .
- Data interpretation : Distinguish between cis-acting (DNA-binding) and trans-acting (protein-protein) regulatory mechanisms when analyzing BlaA mutants .
- Ethical reporting : Disclose limitations in extrapolating in vitro BlaA results to in vivo systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
